molecular formula C10H14O3 B170040 2-(2,3-Dimethoxyphenyl)ethanol CAS No. 13335-51-8

2-(2,3-Dimethoxyphenyl)ethanol

Cat. No. B170040
CAS RN: 13335-51-8
M. Wt: 182.22 g/mol
InChI Key: WKWPWEFKXHIZNO-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.216 Da and a monoisotopic mass of 182.094299 Da . It is also known as Homoveratryl alcohol .


Synthesis Analysis

The synthesis of compounds similar to “2-(2,3-Dimethoxyphenyl)ethanol” has been reported in the literature . For instance, the DBU-catalysed synthesis of metal-free phthalocyanines and metallophthalocyanines containing 2(3,4-dimethoxyphenyl)ethanol and 4-hydroxybenzaldehyde groups has been described .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethoxyphenyl)ethanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Lignin Model Compound Studies : 2-(2,3-Dimethoxyphenyl)ethanol and similar compounds have been extensively used in studies related to lignin, a complex organic polymer found in the cell walls of plants. Research shows these compounds are useful in understanding the oxidation processes of lignin model compounds, which is significant for the pulp and paper industry and environmental management. For instance, a kinetics study of oxidation by chlorine dioxide was conducted to understand the environmental impact of elemental chlorine-free (ECF) bleaching of pulp (Nie et al., 2014).

  • Catalytic Oxidation Research : These compounds are also used in studying the catalytic oxidation of lignin model compounds, which has implications for sustainable chemistry and materials science. A study involving the oxidation of such compounds with hydrogen peroxide under the influence of a Mn(IV)-Me4DTNE complex highlights this application (Cui et al., 1999).

  • Synthesis and Characterization of Chemical Compounds : Research also includes the synthesis and characterization of new compounds using derivatives of 2-(2,3-Dimethoxyphenyl)ethanol. This contributes to the development of new materials and pharmaceuticals (Tayade & Waghmare, 2016).

  • Photochemical Studies : These compounds are involved in photochemical studies, like the investigation of the photochemistry of lignin model dimers. Such studies are crucial for understanding the behavior of organic compounds under light and have applications in fields like material science and solar energy (Castellan et al., 1990).

  • Theoretical Studies on Molecular Structure : Theoretical studies such as density functional theory investigations are conducted on related ethanol dimers and trimers, providing insights into the molecular structure and interactions of these compounds (González et al., 1999).

  • Pyrolytic Cleavage Research : The compounds are also used to study the pyrolytic cleavage of organic structures, which is significant in understanding thermal degradation processes and has applications in bioenergy and material recycling (Kuroda, 1995).

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWPWEFKXHIZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295426
Record name benzeneethanol, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)ethanol

CAS RN

13335-51-8
Record name 13335-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzeneethanol, 2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20 g (0.145 mol) of 1,2-dimethoxybenzene in 300 mL of anhydrous tetrahydrofuran stirred at room temperature under argon was added 90 mL (0.145 mol) of 1.6M butyl lithium in hexane over 30 minutes. The reaction mixture was stirred and heated at 40° for 4 hours and then cooled in an ice bath. Ethylene oxide (14 mL, 0.29 mol) was allowed to distill into the ice cooled reaction mixture over 45 minutes. The reaction mixture was stirred with ice bath cooling for 1.5 hours and then at room temperature for 17 hours. Most of the solvent was removed under reduced pressure and water was added to the residue. The product was extracted with ether and the dried extract was concentrated under reduced pressure to an oil. The remaining 1,2-dimethoxybenzene (7.5 g) was removed by distillation (bp 45°-60°/0.2 mm) and the residue was purified by HPLC using 20% ethylacetate-toluene to give 5 g (19% yield) of 1-(2-hydroxyethyl)-2,3-dimethoxybenzene. This intermediate (5 g, 0.028 mol) was dissolved in 100 mL of anhydrous methylene chloride and the solution was cooled in an ice bath. Triethylamine (7.7 mL, 0.056 mol) was added and followed by 2.6 mL (0.033 mol) of methane sulfonyl chloride added dropwise. The reaction mixture was stirred with ice bath cooling for two hours and then was washed with water, with sodium bicarbonate solution, dried and concentrated under reduced pressure to give (7.2 g) of 1-[(2-methanesulfonyloxy)ethyl]-2,3-dimethoxybenzene as an oil which was used without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Macchia, A Balsamo, MC Breschi… - Journal of medicinal …, 1993 - ACS Publications
In previous papers dealing with the study of the conformations and the biopharmacological activity of conformationally restrained analogs of sympathomimetic catecholamines (NE and …
Number of citations: 23 pubs.acs.org

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